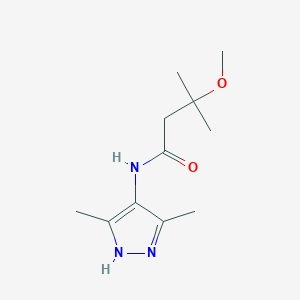![molecular formula C11H17N3O3 B6628321 (2S,3S)-3-methyl-2-[(1-methylpyrazole-3-carbonyl)amino]pentanoic acid](/img/structure/B6628321.png)
(2S,3S)-3-methyl-2-[(1-methylpyrazole-3-carbonyl)amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-methyl-2-[(1-methylpyrazole-3-carbonyl)amino]pentanoic acid is a chemical compound that is commonly known as MP-10. It is a synthetic amino acid derivative that has been extensively used in scientific research due to its unique properties. This compound has been studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of MP-10 is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation. MP-10 has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and physiological effects:
MP-10 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. MP-10 has also been shown to improve cognitive function in animal models of Alzheimer's disease and reduce seizure activity in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MP-10 in lab experiments is its unique properties, which make it an ideal candidate for studying various diseases. However, one of the limitations of using MP-10 is its relatively high cost, which may limit its use in some research settings.
Future Directions
There are several future directions for research on MP-10. One potential area of research is the development of new synthetic derivatives of MP-10 with improved therapeutic properties. Another potential area of research is the use of MP-10 in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of MP-10 and its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of MP-10 involves the condensation of 1-methylpyrazole-3-carboxylic acid with N-Boc-3-methyl-L-valine, followed by the removal of the Boc group with TFA. The resulting compound is then purified by column chromatography to obtain the final product.
Scientific Research Applications
MP-10 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. MP-10 has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
(2S,3S)-3-methyl-2-[(1-methylpyrazole-3-carbonyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-4-7(2)9(11(16)17)12-10(15)8-5-6-14(3)13-8/h5-7,9H,4H2,1-3H3,(H,12,15)(H,16,17)/t7-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXXMHQWTCRDPI-CBAPKCEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=NN(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=NN(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-Fluoro-3-(trifluoromethyl)phenoxy]-1-methylpyrazol-4-amine](/img/structure/B6628249.png)
![8-Chloro-3-(1,3-dimethylpyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B6628255.png)
![4-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6628268.png)
![7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6628270.png)
![4-[[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6628278.png)
![3-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6628290.png)
![5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6628304.png)
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]piperidine-2-carboxamide](/img/structure/B6628309.png)
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B6628317.png)
![1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6628330.png)
![2-[Ethyl-(1-methylpyrazole-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6628331.png)
